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molecular formula C15H16BrNO6 B8361888 Methyl 3-bromo-4-hydroxy-5-(3-morpholino-3-oxopropanoyl)benzoate

Methyl 3-bromo-4-hydroxy-5-(3-morpholino-3-oxopropanoyl)benzoate

Cat. No. B8361888
M. Wt: 386.19 g/mol
InChI Key: RQLBGIYYRXGZFG-UHFFFAOYSA-N
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Patent
US08530470B2

Procedure details

Trifluoromethanesulfonic anhydride (0.755 L, 4487 mmol) was added to a stirred solution of methyl 3-bromo-4-hydroxy-5-(3-morpholino-3-oxopropanoyl)benzoate (433 g, 1122 mmol, pooled material from several batches) dissolved in 1,2-dichloroethane (1 L) at room temperature under nitrogen (exotherm). The resulting solution was stirred at 50° C. overnight. The mixture was partially evaporated, and the residue was diluted with MeOH (1.6 L) at 0° C. (exotherm) and stirred for 1 h at RT. The solvent was evaporated again and the residue was diluted in DCM, quenched with a saturated aqueous solution of sodium carbonate and extracted with DCM. The combined organic phases were washed with brine, dried over MgSO4 and concentrated to afford the crude product. The crude was triturated under MTBE (2×), EtAc (1×) and MTBE (1×). The solid was dried to afford methyl 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylate (208 g, 50%) as a beige solid. Mass Spectrum: m/z [M+H]+=370.
Quantity
0.755 L
Type
reactant
Reaction Step One
Quantity
433 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.[Br:16][C:17]1[CH:18]=[C:19]([CH:24]=[C:25]([C:28](=[O:38])[CH2:29][C:30]([N:32]2[CH2:37][CH2:36][O:35][CH2:34][CH2:33]2)=[O:31])[C:26]=1O)[C:20]([O:22][CH3:23])=[O:21]>ClCCCl>[Br:16][C:17]1[CH:18]=[C:19]([C:20]([O:22][CH3:23])=[O:21])[CH:24]=[C:25]2[C:26]=1[O:31][C:30]([N:32]1[CH2:37][CH2:36][O:35][CH2:34][CH2:33]1)=[CH:29][C:28]2=[O:38]

Inputs

Step One
Name
Quantity
0.755 L
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
433 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=C(C1O)C(CC(=O)N1CCOCC1)=O
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partially evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with MeOH (1.6 L) at 0° C. (exotherm)
STIRRING
Type
STIRRING
Details
stirred for 1 h at RT
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated again
ADDITION
Type
ADDITION
Details
the residue was diluted in DCM
CUSTOM
Type
CUSTOM
Details
quenched with a saturated aqueous solution of sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
The crude was triturated under MTBE (2×)
CUSTOM
Type
CUSTOM
Details
The solid was dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 208 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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